Acétate d'ammonium-D3

Vue d'ensemble

Description

Ammonium acetate-D3 is a useful research compound. Its molecular formula is C2H7NO2 and its molecular weight is 80.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ammonium acetate-D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium acetate-D3 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sciences de l'environnement : Adsorption et désorption de l'ammonium

L'acétate d'ammonium-D3 est utilisé en sciences de l'environnement pour l'adsorption et la désorption de l'ammonium des eaux usées. Des zéolithes synthétiques modifiées, telles que la zéolithe synthétique modifiée au sodium-acétate (MSZ), ont été développées pour absorber efficacement l'ammonium. Ce processus est crucial pour la remise en état des pollutions à l'ammonium et le recyclage des ressources en ammonium, qui peuvent ensuite être utilisées comme amendements du sol pour améliorer la croissance des plantes .

Chimie analytique : Spectrométrie de masse

En chimie analytique, l'this compound sert de tampon en spectrométrie de masse. En raison de sa volatilité à basse pression, il remplace les tampons cellulaires contenant des sels non volatils, facilitant ainsi la préparation des échantillons pour l'analyse. Cette propriété est particulièrement avantageuse pour la chromatographie liquide à haute performance (HPLC) avec un détecteur à diffusion de lumière évaporative (ELSD) et une détection par détecteur d'aérosols chargés (CAD) .

Biochimie : Extraction de l'ADN

Le composé joue un rôle important en biochimie, en particulier dans les méthodes d'extraction de l'ADN. Il a été démontré qu'il facilitait l'isolement de l'ADN natif de haut poids moléculaire à partir d'organismes dotés de parois cellulaires robustes, telles que les bactéries et les levures. La présence d'this compound dans le milieu d'extraction peut améliorer le rendement et la qualité de l'ADN extrait .

Recherche pharmaceutique : Formulation des médicaments

En recherche pharmaceutique, l'this compound est utilisé comme régulateur d'acidité dans les produits médicamenteux. Sa capacité tampon est essentielle pour maintenir la stabilité et l'efficacité de divers médicaments. Il est également utilisé dans le développement de méthodes chromatographiques pour déterminer les multivitamines et autres composés dans les formulations pharmaceutiques .

Science des matériaux : Modification du charbon actif

L'this compound est utilisé en science des matériaux pour modifier les propriétés physicochimiques des charbons actifs dérivés de sous-produits agricoles tels que les coques de noix de coco et de palmiste. Ces modifications peuvent améliorer la capacité d'adsorption du carbone, le rendant plus efficace pour les applications de contrôle de la pollution .

Agriculture : Fertilisation et production de solvants

En agriculture, l'this compound est utilisé comme source d'azote pour les plantes. Il a également été constaté qu'il améliorait la production de solvants par Clostridium acetobutylicum lors de l'utilisation de manioc comme milieu de fermentation, ce qui est bénéfique pour la production de biocarburants tels que l'acétone, le butanol et l'éthanol .

Mécanisme D'action

Target of Action

Ammonium acetate-D3, with the chemical formula CD3CO2NH4, is a derivative of ammonium acetate It’s known that ammonium acetate, the parent compound, is often used as a buffer solution in various biochemical reactions .

Mode of Action

Ammonium acetate, the parent compound, is known to act as a buffer in biochemical reactions . As a buffer, it helps maintain a stable pH environment, which is crucial for many biochemical reactions.

Biochemical Pathways

In environments with high ammonia levels, the dominant pathway shifts from syntrophic acetate oxidation coupled with hydrogenotrophic methanogenesis to aceticlastic methanogenesis .

Pharmacokinetics

The parent compound, ammonium acetate, is known to be soluble in water, alcohol, and liquid ammonia , which suggests it could be readily absorbed and distributed in the body.

Result of Action

The parent compound, ammonium acetate, is known to be used in the preparation of samples for mass spectrometry . This suggests that ammonium acetate-D3 could potentially have similar applications.

Action Environment

The action of ammonium acetate-D3 can be influenced by environmental factors such as temperature and pH. For instance, the parent compound, ammonium acetate, has a melting point of 110-112 °C . This suggests that the stability and efficacy of ammonium acetate-D3 could also be influenced by similar environmental conditions.

Analyse Biochimique

Biochemical Properties

Ammonium acetate-D3 plays a significant role in biochemical reactions, particularly as a buffer and a reagent in mass spectrometry. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of metabolic processes. For instance, ammonium acetate-D3 is used in the preparation of samples for mass spectrometry, where it helps in the ionization of biomolecules, making them detectable by the instrument . Additionally, it acts as a buffer in biochemical assays, maintaining the pH stability required for enzyme activity and protein interactions .

Cellular Effects

Ammonium acetate-D3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving microalgae, ammonium acetate-D3 has been shown to affect the growth and production of cellular components such as pigments, proteins, and lipids . It promotes protein synthesis at low concentrations while inhibiting it at higher concentrations. This dual effect highlights its role in regulating cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of ammonium acetate-D3 involves its interaction with biomolecules at the molecular level. It acts as a nucleophile in biochemical reactions, participating in nucleophilic addition reactions with aldehydes and ketones . This interaction leads to the formation of imine derivatives, which are crucial intermediates in various metabolic pathways. Additionally, ammonium acetate-D3 can act as a catalyst in organic synthesis, facilitating the formation of carbon-nitrogen bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium acetate-D3 can change over time due to its stability and degradation properties. Ammonium acetate-D3 is known to be stable under standard laboratory conditions, but its buffering capacity can be affected by pH changes . Over time, the compound may degrade, leading to alterations in its effectiveness as a buffer and reagent. Long-term studies have shown that ammonium acetate-D3 can maintain its stability for extended periods, making it suitable for prolonged experiments .

Dosage Effects in Animal Models

The effects of ammonium acetate-D3 vary with different dosages in animal models. At low doses, it can promote cellular functions and metabolic activities, while at higher doses, it may exhibit toxic effects. For example, in studies involving murine myotubes, ammonium acetate-D3 at high concentrations led to increased expression of myostatin, a protein associated with muscle wasting . This indicates that careful dosage control is essential to avoid adverse effects in experimental settings.

Metabolic Pathways

Ammonium acetate-D3 is involved in various metabolic pathways, including the urea cycle and amino acid metabolism. It interacts with enzymes such as glutamine synthetase and glutaminase, playing a role in the detoxification of ammonia and the synthesis of glutamine . Additionally, ammonium acetate-D3 can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, ammonium acetate-D3 is transported and distributed through specific transporters and binding proteins. The Amt/Mep/Rh family of ammonium transporters facilitates the movement of ammonium acetate-D3 across cellular membranes . These transporters are essential for maintaining the intracellular concentration of ammonium acetate-D3 and ensuring its proper localization within the cell.

Subcellular Localization

Ammonium acetate-D3 is localized in various subcellular compartments, including the cytoplasm, endolysosomes, and contractile vacuoles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution is crucial for its activity and function, as it allows ammonium acetate-D3 to participate in localized biochemical reactions and metabolic processes.

Propriétés

IUPAC Name |

azanium;2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679843 | |

| Record name | Ammonium (~2~H_3_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20515-38-2 | |

| Record name | Ammonium (~2~H_3_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

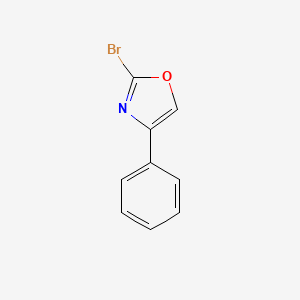

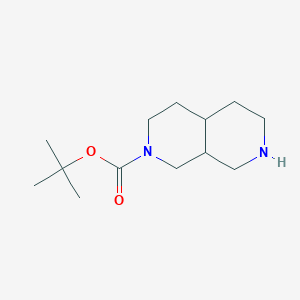

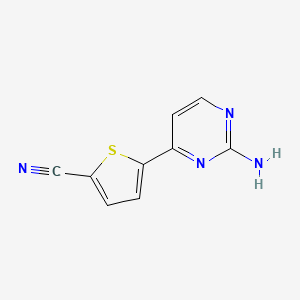

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,3-Trimethyl-2-(2-{2-(phenylsulfanyl)-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium chloride](/img/structure/B1504681.png)

![5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid](/img/structure/B1504697.png)

![[Cyclohexane-1,2-diylidenedi(prop-1-yl-1-ylidene)]bis(diphenylphosphane)](/img/structure/B1504699.png)